1-(2-氯苯基)-3-((1-(吡嗪-2-基)哌啶-4-基)甲基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

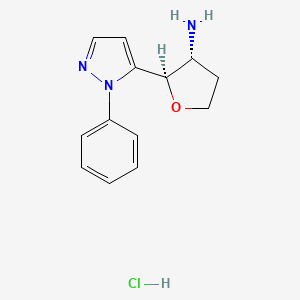

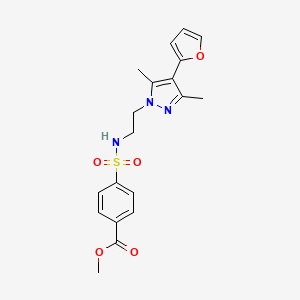

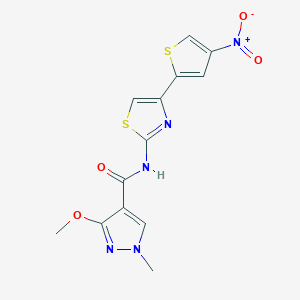

The compound 1-(2-Chlorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea is a derivative of diaryl urea, which is a significant fragment in medicinal chemistry. Diaryl ureas have been extensively studied for their potential therapeutic applications, particularly as anticancer agents. The structure of the compound suggests that it may possess biological activity due to the presence of the chlorophenyl and pyrazinyl piperidinyl moieties, which are known to contribute to the pharmacological properties of these types of molecules.

Synthesis Analysis

The synthesis of related diaryl urea compounds involves strategic chemical reactions that allow for the formation of the urea linkage. For instance, 1-aryl-3-(2-chloroethyl) ureas were synthesized from 4-phenylbutyric acid and alkylanilines, demonstrating the versatility of urea formation in the presence of chloroethyl groups . Similarly, the synthesis of 1-(3-chlorophenyl)-2-(4-hydroxyphenyl)-1-methyl-2(2-pyridine)ethanol involved intraperitoneal administration in rats, indicating a metabolic pathway for the formation of hypocholesteremic agents . Although the exact synthesis of 1-(2-Chlorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea is not detailed in the provided papers, these examples provide insight into the synthetic strategies that could be employed.

Molecular Structure Analysis

The molecular structure of diaryl ureas and their derivatives is crucial for their biological activity. The crystal structure of a novel diaryl urea with a 2-chlorophenyl group was determined using X-ray crystallography, which revealed intermolecular interactions such as C-H⋯O and C-H⋯C that are important for the stability of the molecule . Density functional theory (DFT) calculations further supported the structural analysis, providing insights into the molecular geometry and electronic properties. These studies are essential for understanding how the molecular structure of 1-(2-Chlorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea may influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of diaryl ureas is influenced by their functional groups and molecular structure. The presence of a chlorophenyl group, for example, can facilitate electrophilic substitution reactions, while the urea moiety can participate in hydrogen bonding and other non-covalent interactions. The synthesis of related compounds often involves Michael addition reactions, as seen in the formation of a 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one . These reactions are indicative of the types of chemical transformations that 1-(2-Chlorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of diaryl ureas are determined by their molecular structure and substituents. Theoretical calculations, such as those performed using DFT, can predict properties like hyperpolarizability, molecular electrostatic potential, and vibrational frequencies, which correlate with experimental data . These properties are important for understanding the behavior of the compound in different environments and can influence its solubility, stability, and interaction with biological molecules. The cytotoxicity of similar compounds against various cancer cell lines has been evaluated, demonstrating the potential of diaryl ureas as anticancer agents .

科学研究应用

多巴胺受体配体研究

1-(2-氯苯基)-3-((1-(吡嗪-2-基)哌啶-4-基)甲基)脲和类似化合物已被研究其作为人多巴胺受体配体的作用。对构效关系的研究表明,对分子的各个部分进行修饰可以影响其对多巴胺受体的亲和力和选择性。这项研究表明在针对多巴胺受体的药物开发中具有潜在应用,多巴胺受体与各种神经和精神疾病有关 (Rowley et al., 1997)。

非线性光学性质

该化合物的衍生物 3-(4-氯苯基)-1-(吡啶-3-基)丙-2-烯-1-酮已对其电光性质进行了分析,揭示了在非线性光学中的潜在应用。它表现出的特性适用于光电器件制造,与尿素相比具有较高的二次和三次谐波发生值,表明其在先进光学技术中的实用性 (Shkir et al., 2018)。

CB1 大麻素受体相互作用

已经对 1-(2-氯苯基)-3-((1-(吡嗪-2-基)哌啶-4-基)甲基)脲的类似物进行了研究,以了解它们与 CB1 大麻素受体的相互作用。这些化合物已显示出作为 CB1 受体的拮抗剂或反向激动剂的潜力,这可能对治疗与大麻素受体失调相关的疾病有影响 (Shim et al., 2002)。

变构拮抗剂研究

对相关化合物的研究探索了它们作为 CB1 受体的变构拮抗剂的作用。此类研究对开发中枢神经系统疾病的新治疗方法具有重要意义,因为这些化合物可以提供正构拮抗剂的替代品 (Wang et al., 2011)。

抗癌剂开发

1-(2-氯苯基)-3-((1-(吡嗪-2-基)哌啶-4-基)甲基)脲的衍生物已被合成并评估其抗癌特性。一些化合物对各种癌细胞系表现出显着的抗增殖作用,表明其作为抗癌剂的潜在应用 (Feng et al., 2020)。

属性

IUPAC Name |

1-(2-chlorophenyl)-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN5O/c18-14-3-1-2-4-15(14)22-17(24)21-11-13-5-9-23(10-6-13)16-12-19-7-8-20-16/h1-4,7-8,12-13H,5-6,9-11H2,(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCNKQVUXDBWRSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2=CC=CC=C2Cl)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B3016280.png)

![methyl 4-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate](/img/structure/B3016287.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-difluorobenzamide](/img/structure/B3016290.png)

![N-[2-(2-fluorophenoxy)ethyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B3016291.png)